n-(2-Hydroxyethyl)-n'-methylurea
Overview
Description
n-(2-Hydroxyethyl)-n’-methylurea: is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a hydroxyethyl group and a methyl group attached to the nitrogen atoms of the urea moiety
Mechanism of Action
Target of Action
Similar compounds such as n-(2-hydroxyethyl) derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, N-(2-Hydroxyethyl)adenosine, a compound found in the medicinal mushroom Cordyceps cicadae, has been identified as a Ca2+ antagonist . It controls circulation and possesses sedative activity in pharmacological tests .
Biochemical Pathways
N-(2-hydroxyethyl)adenosine from cordyceps cicadae has been reported to attenuate lipopolysaccharide-stimulated pro-inflammatory responses by suppressing tlr4-mediated nf-κb signaling pathways . This suggests that similar compounds may have an impact on inflammatory pathways.
Pharmacokinetics
Urinary excretion accounted for about 30% of the dose and occurred very rapidly .
Result of Action
N-(2-hydroxyethyl)cinnamamide derivatives have shown significant antidepressant-like action in the forced swimming test (fst) and tail suspension test (tst) . This suggests that N-(2-Hydroxyethyl)-N’-methylurea may have similar effects.
Action Environment
A study on n-(2-hydroxyethyl)formamide used as an additive in the preparation of thermoplastic starch/montmorillonite nanocomposite showed that it acted as both a plasticizer for thermoplastic starch and a swelling agent for montmorillonite . This suggests that the compound’s action could be influenced by the presence of other substances in its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Hydroxyethyl)-n’-methylurea can be achieved through several methods. One common approach involves the reaction of methyl isocyanate with ethanolamine under controlled conditions. The reaction typically occurs in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of n-(2-Hydroxyethyl)-n’-methylurea may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: n-(2-Hydroxyethyl)-n’-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
Chemistry: n-(2-Hydroxyethyl)-n’-methylurea is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions.
Medicine: n-(2-Hydroxyethyl)-n’-methylurea has potential applications in drug development. It is investigated for its pharmacological properties and its ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. It is also employed as a stabilizer in various formulations.
Comparison with Similar Compounds
- n-(2-Hydroxyethyl)-n’-ethylurea
- n-(2-Hydroxyethyl)-n’-propylurea
- n-(2-Hydroxyethyl)-n’-butylurea
Comparison: Compared to its analogs, n-(2-Hydroxyethyl)-n’-methylurea is unique due to its specific combination of hydroxyethyl and methyl groups. This combination imparts distinct chemical and physical properties, such as solubility and reactivity, making it suitable for specific applications. The presence of the hydroxyethyl group enhances its ability to form hydrogen bonds, while the methyl group influences its hydrophobicity and binding interactions.
Properties
IUPAC Name |
1-(2-hydroxyethyl)-3-methylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c1-5-4(8)6-2-3-7/h7H,2-3H2,1H3,(H2,5,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVGGTZDDAUPNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00540092 | |
Record name | N-(2-Hydroxyethyl)-N'-methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58168-06-2 | |
Record name | N-(2-Hydroxyethyl)-N'-methylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00540092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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